Neuroprotective Potency: CAS 892756-88-6 Outperforms Triazole Analog by 3.2-Fold While Avoiding Isoxazole Cytotoxicity
In a direct study, the target compound (Compound 3) was compared to isoxazole (Compound 29) and triazole (Compound 24) analogs in glutamate-challenged HT22 hippocampal neurons [1]. While isoxazole 29 showed marginally higher potency (EC50=245 nM), it exhibited cytotoxicity at >1 µM. The triazole analog 24 was non-toxic but had an EC50 of 801 nM. The target compound achieved an EC50 of 254 nM without reported cytotoxicity up to 1 µM, representing an optimal activity–safety profile [1].
| Evidence Dimension | Neuroprotective potency (EC50) and cytotoxicity threshold |
|---|---|
| Target Compound Data | EC50 = 254 ± 65 nM; non-cytotoxic up to 1 µM |
| Comparator Or Baseline | Isoxazole 29: EC50 = 245 ± 38 nM (cytotoxic >1 µM); Triazole 24: EC50 = 801 ± 229 nM (non-toxic) |
| Quantified Difference | 3.2-fold more potent than triazole analog; 1.04-fold less potent than isoxazole but without the cytotoxicity liability |
| Conditions | Glutamate-challenged HT22 hippocampal neuronal cells (oxidative stress-induced cell death assay) |
Why This Matters
For procurement in neurodegeneration research, this compound uniquely combines low-nanomolar neuroprotection with a >1 µM safety window, a profile not achieved by other heterocycle-linked analogs in the same series.
- [1] Koufaki M, Theodorou E, Alexi X, Alexis MN. Synthesis of a second generation chroman/catechol hybrids and evaluation of their activity in protecting neuronal cells from oxidative stress-induced cell death. Bioorg Med Chem. 2010;18(11):3898-3909. doi:10.1016/j.bmc.2010.04.042 View Source
